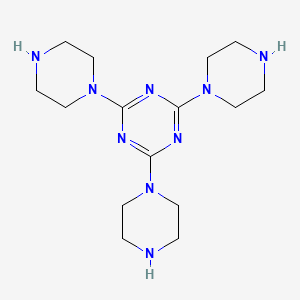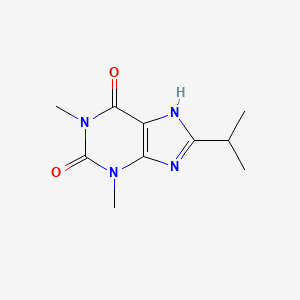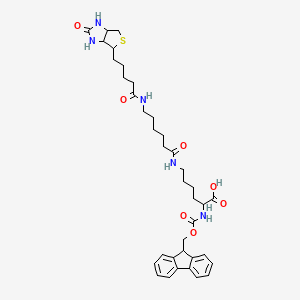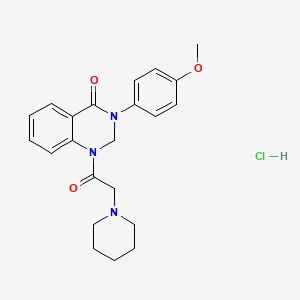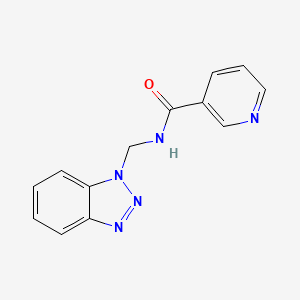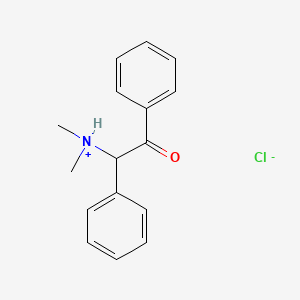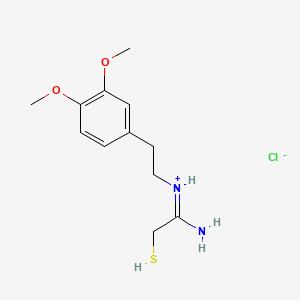
N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercapto group to a thiol or disulfide.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the mercaptoacetamidine group.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone but with additional methoxy groups.
Uniqueness
N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride stands out due to its unique combination of methoxy groups and a mercaptoacetamidine moiety
Propiedades
Número CAS |
40284-12-6 |
|---|---|
Fórmula molecular |
C12H19ClN2O2S |
Peso molecular |
290.81 g/mol |
Nombre IUPAC |
(1-amino-2-sulfanylethylidene)-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-15-10-4-3-9(7-11(10)16-2)5-6-14-12(13)8-17;/h3-4,7,17H,5-6,8H2,1-2H3,(H2,13,14);1H |
Clave InChI |
XUZKWGHQFMAXTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC[NH+]=C(CS)N)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




